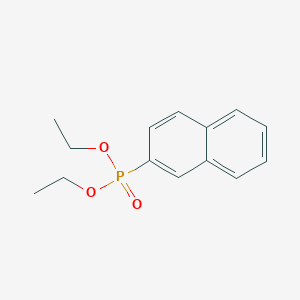

Diethyl naphthalen-2-ylphosphonate

Description

Properties

CAS No. |

17067-93-5 |

|---|---|

Molecular Formula |

C14H17O3P |

Molecular Weight |

264.26 g/mol |

IUPAC Name |

2-diethoxyphosphorylnaphthalene |

InChI |

InChI=1S/C14H17O3P/c1-3-16-18(15,17-4-2)14-10-9-12-7-5-6-8-13(12)11-14/h5-11H,3-4H2,1-2H3 |

InChI Key |

HDZBTSXGRRHMDX-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=CC2=CC=CC=C2C=C1)OCC |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer potential of diethyl naphthalen-2-ylphosphonate. It has shown significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | Observed Effect |

|---|---|

| MCF-7 (breast cancer) | Induced apoptosis at high concentrations |

| U373 (glioblastoma) | Significant cytotoxicity |

| HepG-2 (liver cancer) | Notable inhibition of cell proliferation |

In a xenograft model of breast cancer, treatment with this compound resulted in a marked reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent.

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro. In murine models of inflammation induced by lipopolysaccharides (LPS), the compound significantly reduced inflammatory markers such as TNF-alpha and IL-6. This suggests its potential application in treating inflammatory diseases.

Case Study 1: Breast Cancer Model

In a preclinical study involving a breast cancer xenograft model, this compound was administered to evaluate its efficacy as an anticancer agent. The results indicated a significant reduction in tumor size and improved survival rates among treated subjects compared to controls.

Case Study 2: Inflammation Model

Another study focused on the anti-inflammatory properties of this compound in a murine model. The compound was shown to reduce levels of inflammatory cytokines significantly, suggesting its potential as a treatment for chronic inflammatory conditions.

Chemical Reactions Analysis

Hydrolysis to Phosphonic Acids

Diethyl naphthalen-2-ylphosphonate undergoes hydrolysis under acidic conditions to form naphthalen-2-ylphosphonic acid:

-

Procedure : Treatment with 6N HCl at elevated temperatures removes ester groups, yielding the corresponding phosphonic acid .

-

Challenges : Mild conditions (e.g., trimethylsilyl ester intermediates) may lead to decomposition products like phosphorous acid (H₃PO₃) .

Participation in Cycloaddition Reactions

Derivatives of this compound participate in 1,3-dipolar cycloadditions:

-

Example : A Huisgen cycloaddition between a phosphonic azide and 2-naphthyl propiolate catalyzed by Cu(I) forms triazole derivatives .

-

Conditions : Ethanol/water (1:1), CuSO₄·5H₂O, sodium ascorbate, 12 h at room temperature .

| Reaction Outcome | Details |

|---|---|

| Yield | 90% after recrystallization |

| Key NMR Signals | ¹H-¹H correlations confirmed via 2D NMR; ³¹P NMR: δ = 19.3 ppm |

Transesterification and Functionalization

This compound serves as a precursor for further modifications:

-

Transesterification : Reaction with bromotrimethylsilane followed by methanolysis converts phosphonate esters to acids .

-

Catalytic Applications : CuNPs/ZnO catalysts enable synthesis of β-ketophosphonates from alkynes or alkenes under aerobic conditions .

Stability and Handling

Comparison with Similar Compounds

Table 2: NMR Spectral Data Comparison

- The ³¹P NMR shift of this compound (δ 18.91) reflects resonance effects from the naphthalene ring, differing from aliphatic phosphonates like Diethyl methylphosphonite, which typically show upfield shifts .

Q & A

Q. What are the recommended laboratory methods for synthesizing Diethyl naphthalen-2-ylphosphonate?

The synthesis typically involves nucleophilic substitution or phosphorylation reactions. For example, a naphthalen-2-ol derivative may react with diethyl chlorophosphate in the presence of a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF). Reaction progress can be monitored via TLC using a hexane:ethyl acetate solvent system. Post-reaction, the mixture is quenched with ice, extracted with ethyl acetate, and dried over anhydrous Na₂SO₄. Purification via column chromatography or distillation may follow .

Q. What safety protocols are critical when handling this compound?

Key precautions include:

- Using PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Working in a fume hood to prevent inhalation of vapors or aerosols.

- Storing the compound in a cool, dry, well-ventilated area away from ignition sources.

- Referencing multiple Safety Data Sheets (SDS) to address conflicting hazard classifications (e.g., some SDS note irritant properties, while others do not) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical techniques include:

- NMR spectroscopy (¹H, ¹³C, ³¹P) to confirm molecular structure and purity.

- Mass spectrometry (MS) for molecular weight validation.

- Infrared (IR) spectroscopy to identify functional groups (e.g., P=O stretches near 1250 cm⁻¹).

- TLC/HPLC for purity assessment .

Advanced Research Questions

Q. How should researchers resolve discrepancies in hazard data across different SDS for this compound?

Contradictory classifications (e.g., non-hazardous vs. irritant) require:

- Cross-referencing primary literature for toxicity studies.

- Conducting in-house risk assessments guided by resources like Prudent Practices in the Laboratory (National Academies Press, 2011).

- Consulting regulatory databases (e.g., OSHA, ECHA) for updated classifications .

Q. What experimental strategies can optimize reaction yields in this compound synthesis?

Yield optimization may involve:

- Solvent selection : Testing polar aprotic solvents (DMF, acetonitrile) for improved reagent solubility.

- Catalyst screening : Evaluating phase-transfer catalysts or Lewis acids (e.g., ZnCl₂).

- Temperature control : Reflux conditions may enhance kinetics but require monitoring for side reactions.

- In situ monitoring : Using TLC or inline spectroscopy to track intermediate formation .

Q. How can computational modeling aid in predicting the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations can:

- Map electron density around the phosphorus center to predict nucleophilic/electrophilic behavior.

- Simulate transition states for coupling reactions (e.g., with aryl halides).

- Guide the design of ligands or co-catalysts to enhance reaction efficiency. Experimental validation via ³¹P NMR can corroborate computational findings .

Q. What methodologies are recommended for analyzing decomposition products of this compound under thermal stress?

- Thermogravimetric Analysis (TGA) to identify decomposition temperatures.

- Gas Chromatography-Mass Spectrometry (GC-MS) to characterize volatile byproducts (e.g., phosphorous oxides, naphthalene derivatives).

- Hazardous gas detection systems to monitor CO/CO₂ release during combustion .

Notes

- Safety Compliance : Always adhere to institutional safety guidelines and SDS recommendations, even if discrepancies exist in hazard classifications.

- Methodological Rigor : Combine experimental data with computational tools for robust reaction design and risk mitigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.